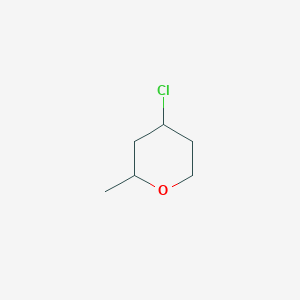

4-Chloro-2-methyl-tetrahydro-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSABXGSPJAPCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291782 | |

| Record name | 4-Chlorotetrahydro-2-methyl-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116131-46-5 | |

| Record name | 4-Chlorotetrahydro-2-methyl-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116131-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorotetrahydro-2-methyl-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-tetrahydro-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-methyl-tetrahydro-pyran, a valuable heterocyclic compound. The primary and most direct route to this molecule is through the Prins cyclization reaction. This document details the underlying mechanism, experimental protocols, and quantitative data associated with its synthesis, presented in a format tailored for scientific professionals.

Core Synthesis Pathway: The Prins Cyclization

The synthesis of this compound is most effectively achieved via a stereoselective Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol, specifically 3-buten-1-ol, with an aldehyde, in this case, acetaldehyde. The presence of a chloride source during the reaction facilitates the trapping of a key intermediate, leading to the formation of the desired 4-chloro-substituted tetrahydropyran ring.

Reaction Mechanism

The mechanism of the Prins cyclization for the synthesis of this compound proceeds through several key steps:

-

Activation of the Aldehyde: A Lewis acid or Brønsted acid catalyst activates the acetaldehyde, making the carbonyl carbon more electrophilic.

-

Formation of an Oxocarbenium Ion: The activated aldehyde reacts with the hydroxyl group of 3-buten-1-ol to form a hemiacetal, which then loses a molecule of water to generate a highly reactive oxocarbenium ion intermediate.

-

Intramolecular Cyclization: The alkene moiety of the homoallylic alcohol acts as a nucleophile, attacking the electrophilic oxocarbenium ion in an intramolecular fashion. This step forms the six-membered tetrahydropyran ring and generates a tertiary carbocation at the 4-position. The cyclization typically proceeds through a chair-like transition state, which dictates the stereochemistry of the final product.[1][2][3]

-

Chloride Ion Trapping: A chloride ion, derived from the Lewis acid catalyst (e.g., InCl₃, SnCl₄, BiCl₃) or an additive, acts as a nucleophile and attacks the carbocation at the 4-position.[1] This step quenches the carbocation and yields the final product, this compound. The stereochemical outcome of this step is often with the chloride in an axial position in the thermodynamically more stable chair conformation.

Experimental Protocols

While a specific, detailed protocol for the synthesis of the unsubstituted this compound is not extensively detailed in the literature, the following general procedures for the synthesis of similar 4-chlorotetrahydropyran derivatives using various Lewis acid catalysts can be adapted. The reaction of 3-buten-1-ol and acetaldehyde would be the foundational components.

General Procedure using a Lewis Acid Catalyst (e.g., Bismuth Trichloride):

A strategy involving BiCl₃-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde has been successfully employed for the synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer.[1][3]

Illustrative Protocol Adaptation:

-

To a solution of 3-buten-1-ol (1.0 mmol) and acetaldehyde (1.2 mmol) in a suitable anhydrous solvent (e.g., dichloromethane) in a microwave-safe vessel, add a catalytic amount of bismuth trichloride (BiCl₃, e.g., 10 mol%).

-

The vessel is sealed and subjected to microwave irradiation at a specified temperature and time, which would require optimization for these specific substrates.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The yield and stereoselectivity of the Prins cyclization are highly dependent on the specific substrates, catalyst, and reaction conditions. For the synthesis of 4-chlorotetrahydropyran derivatives, high yields and excellent diastereoselectivity, often favoring the cis-isomer, are commonly reported.[1][3]

| Catalyst | Reactants | Product | Yield | Diastereoselectivity | Reference |

| BiCl₃ (microwave) | Homoallylic alcohol, Aldehyde | 4-chloro-cis-2,6-disubstituted tetrahydropyran | High | Single diastereomer | [1][3] |

| SnCl₄ | Homoallylic alcohol, Aldehyde | 4-chlorotetrahydropyran | - | - | [3] |

| InCl₃ | Homoallylic alcohol, Aldehyde | cis-4-halo-2,6-disubstituted tetrahydropyran | - | - | [2] |

Note: Specific yield for the parent this compound is not explicitly available in the reviewed literature and would need to be determined experimentally.

Mandatory Visualizations

Reaction Mechanism Diagram

Caption: Prins cyclization mechanism for the synthesis of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

Navigating the Structural Landscape: A Technical Guide to the Spectral Characteristics of 4-Chloro-2-methyl-tetrahydro-pyran

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-chloro-2-methyl-tetrahydro-pyran. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established NMR prediction methodologies and spectral data from analogous compounds to offer a robust and scientifically grounded estimation of its key spectral features. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and in the design of synthetic pathways involving this and related halogenated heterocyclic scaffolds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy, including the influence of substituent electronegativity, steric effects, and analysis of spectral data from structurally similar compounds such as 2-methyl-tetrahydropyran and 4-chlorotetrahydropyran. It is important to note that the actual experimental values may vary depending on factors such as solvent, concentration, and temperature.

The prediction considers the existence of cis and trans diastereomers due to the two stereocenters at C2 and C4. The chair conformation of the tetrahydropyran ring is assumed to be the most stable, with substituents preferentially occupying equatorial positions to minimize steric strain. The predicted chemical shifts account for the different spatial arrangements of the methyl and chloro groups in these isomers.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer | Rationale for Prediction |

| C-2 | ~72-76 | ~70-74 | Influenced by the adjacent oxygen and the methyl group. The orientation of the C-4 chloro group will have a minor effect. |

| C-3 | ~35-39 | ~33-37 | Aliphatic carbon adjacent to the carbon bearing the chloro group. |

| C-4 | ~60-65 | ~58-63 | Directly attached to the electronegative chlorine atom, resulting in a significant downfield shift. The axial/equatorial position of the chlorine will cause a notable difference. |

| C-5 | ~32-36 | ~30-34 | Aliphatic carbon in the tetrahydropyran ring. |

| C-6 | ~68-72 | ~66-70 | Carbon adjacent to the ring oxygen. |

| CH₃ | ~20-23 | ~19-22 | Methyl group at the C-2 position. |

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H-2 | ~3.8-4.1 | ~3.7-4.0 | m | - | Proton on the carbon bearing the methyl group and adjacent to oxygen. Its chemical shift and multiplicity will be complex due to coupling with H-3 protons and the methyl protons. |

| H-3 | ~1.8-2.2 | ~1.7-2.1 | m | Jgem ≈ 12-15, Jvic ≈ 2-11 | Diastereotopic protons on the carbon adjacent to the chloro-substituted carbon. |

| H-4 | ~4.0-4.3 | ~3.9-4.2 | m | Jvic ≈ 2-10 | Proton on the carbon bearing the chlorine atom. Its chemical shift will be significantly downfield. |

| H-5 | ~1.5-1.9 | ~1.4-1.8 | m | Jgem ≈ 12-15, Jvic ≈ 2-11 | Diastereotopic protons on the carbon adjacent to the C-6 methylene group. |

| H-6 | ~3.5-3.9 (ax), ~3.9-4.2 (eq) | ~3.4-3.8 (ax), ~3.8-4.1 (eq) | m | Jgem ≈ 11-13, Jvic ≈ 2-6 | Diastereotopic protons on the carbon adjacent to the ring oxygen. |

| CH₃ | ~1.1-1.3 | ~1.0-1.2 | d | J ≈ 6-7 | Doublet due to coupling with the H-2 proton. |

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of halogenated heterocyclic compounds like this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound due to its good dissolving power and relatively clean spectral window. Other deuterated solvents such as acetone-d₆, benzene-d₆, or acetonitrile-d₃ can also be used depending on the sample's solubility and to resolve overlapping signals.

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

-

Sample Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems and line broadening.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for analyzing complex spin systems in cyclic compounds.

-

Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans: Usually 8-16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for this compound).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The acquisition time can range from a few minutes to several hours.

-

3. Data Processing and Analysis:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum must be correctly phased to ensure that all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are determined by integration to establish the ratio of protons in different environments.

-

Peak Picking and Referencing: The chemical shifts of the peaks are determined and referenced to the internal standard (TMS at 0.00 ppm).

-

Analysis of Coupling Patterns: The splitting patterns (multiplicities) and coupling constants (J) in the ¹H NMR spectrum are analyzed to deduce the connectivity of the protons in the molecule. For more complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to elucidate the ¹H-¹H and ¹H-¹³C correlations, respectively.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted NMR spectral data.

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-methyl-tetrahydro-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 4-Chloro-2-methyl-tetrahydro-pyran, with a primary focus on its boiling point. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide also presents data for structurally similar compounds to provide a comparative context for researchers.[1] Furthermore, detailed experimental protocols for boiling point determination are provided to aid in laboratory settings.

Section 1: Physical and Chemical Properties

This compound is a heterocyclic organic compound. Its structure consists of a tetrahydropyran ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. The presence of these functional groups influences its physical properties, including its boiling point, solubility, and reactivity.

1.1 Boiling Point Estimation

Direct experimental data for the boiling point of this compound (CAS Number: 116131-46-5) is not extensively documented in publicly available scientific literature.[1] However, by examining the boiling points of structurally related compounds, a reasonable estimation can be inferred. The boiling point is significantly influenced by factors such as molecular weight, intermolecular forces (like dipole-dipole interactions and van der Waals forces), and molecular shape.

1.2 Comparative Data of Related Compounds

To provide a framework for estimating the boiling point of this compound, the following table summarizes the boiling points of similar compounds. This comparative approach is crucial for researchers in the absence of direct experimental values.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Data Type |

| 4-chlorotetrahydropyran | 1768-64-5 | C₅H₉ClO | 120.58 | 150 | Experimental[2] |

| 4-(chloromethyl)-tetrahydro-2H-pyran | 863324-23-6 | C₆H₁₁ClO | 134.60 | 185.0 ± 13.0 | Predicted[3] |

| This compound | 116131-46-5 | C₆H₁₁ClO | 134.60 | Not Reported | - |

The addition of a methyl group, as seen in the comparison between 4-chlorotetrahydropyran and the predicted boiling point of 4-(chloromethyl)-tetrahydro-2H-pyran, is expected to increase the boiling point due to the increase in molecular weight and surface area, leading to stronger van der Waals forces. Therefore, it is reasonable to anticipate that the boiling point of this compound would be higher than that of 4-chlorotetrahydropyran (150 °C).

Section 2: Experimental Protocol for Boiling Point Determination

For researchers who wish to experimentally determine the boiling point of this compound, the following micro-reflux method is recommended, as it is suitable for small sample volumes.

2.1 Apparatus

-

Small-scale distillation apparatus or a micro-reflux setup

-

Heating mantle or sand bath

-

Thermometer (calibrated)

-

Small round-bottom flask (e.g., 5 mL or 10 mL)

-

Condenser

-

Boiling chips

-

Clamps and stand

2.2 Procedure

-

Sample Preparation: Place a small volume (e.g., 1-2 mL) of this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

-

Apparatus Assembly: Assemble the micro-reflux apparatus. The flask should be placed in the heating mantle or sand bath. Attach the condenser vertically to the flask and ensure a gentle flow of cooling water.

-

Thermometer Placement: Position the thermometer so that the bulb is just below the side arm of the distillation head, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: Gently heat the sample to a slow boil.

-

Observation: Observe the reflux ring of the condensing vapor. The temperature should rise and then stabilize.

-

Data Recording: Record the temperature at which the liquid is boiling and the vapor is condensing steadily on the thermometer bulb. This stable temperature is the boiling point of the substance.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the atmospheric pressure is not 760 mmHg, a correction may be needed to determine the normal boiling point.

Section 3: Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point using the micro-reflux method.

Caption: Workflow for Boiling Point Determination.

References

Retrosynthetic Analysis of 4-Chloro-2-methyl-tetrahydro-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth retrosynthetic analysis of the target molecule, 4-chloro-2-methyl-tetrahydro-pyran, a substituted tetrahydropyran (THP) scaffold of interest in medicinal chemistry and drug development. The THP motif is a prevalent core in numerous natural products and bioactive molecules. This document outlines plausible synthetic disconnections, details potential forward synthetic pathways, and provides compiled data and experimental protocols based on established chemical literature.

Retrosynthetic Strategy

A retrosynthetic analysis of this compound reveals two primary strategic disconnections, leveraging well-established synthetic methodologies for the formation of the tetrahydropyran ring.

Disconnection Approach 1: Prins Cyclization

The most prominent and convergent approach involves a Prins-type cyclization. This strategy disconnects the C2-C3 and O-C6 bonds, leading to a homoallylic alcohol and an aldehyde as the key synthons.

Enantioselective Synthesis of 4-Chloro-2-methyl-tetrahydropyran: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a leading strategy for the enantioselective synthesis of 4-chloro-2-methyl-tetrahydro-pyran, a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. The core of this approach lies in a chiral catalyst-controlled Prins cyclization, which allows for the stereoselective formation of the tetrahydropyran ring with concomitant introduction of the chloro-substituent at the C4 position.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The precise control of stereochemistry within the THP ring is often crucial for therapeutic efficacy. The title compound, this compound, possesses two stereocenters, making its enantioselective synthesis a key challenge and a topic of significant interest for accessing stereochemically pure building blocks for drug discovery. Halogenated organic molecules are also of great importance as they can serve as versatile intermediates for further functionalization.

This technical guide focuses on a powerful and elegant strategy for the asymmetric synthesis of this compound: the enantioselective halo-Prins cyclization .

Core Synthetic Strategy: Enantioselective Prins Cyclization with Chloride Termination

The primary strategy for the enantioselective synthesis of this compound involves a Prins cyclization of a homoallylic alcohol with an aldehyde. The key to achieving enantioselectivity is the use of a chiral catalyst system that can control the facial selectivity of the nucleophilic attack of the alkene on the activated aldehyde and the subsequent trapping of the resulting oxocarbenium ion by a chloride ion.

Recent advancements have demonstrated the efficacy of a cooperative catalytic system employing a chiral thiourea catalyst in conjunction with hydrogen chloride (HCl) .[1][2][3][4] This dual catalytic system has been shown to effectively promote Prins cyclizations with high enantioselectivity, where chloride acts as the terminating nucleophile to furnish the desired 4-chlorotetrahydropyran products.[1][2][3][4]

The proposed reaction proceeds through the activation of the aldehyde by the Brønsted acidic catalyst system, followed by a stereoselective intramolecular cyclization initiated by the pendant alkene. The chiral catalyst directs the approach of the alkene to the oxocarbenium ion, thereby establishing the stereocenters at C2 and C6 (in a generalized pyran synthesis). The subsequent capture of the resulting carbocationic intermediate at C4 by a chloride ion affords the desired 4-chlorotetrahydropyran.

Proposed Enantioselective Synthesis of this compound

A plausible synthetic route to enantiomerically enriched this compound via this methodology would involve the reaction of a suitable chiral homoallylic alcohol, such as (S)-pent-4-en-2-ol, with formaldehyde in the presence of a chiral thiourea catalyst and a chloride source. The stereochemistry at the C2 position would be established from the chiral starting material, while the stereochemistry at the C4 position would be controlled by the catalyst during the chloride addition.

Data Presentation: Performance of Chiral Thiourea/HCl Co-catalyzed Prins Cyclizations

While specific data for the synthesis of this compound is not available in the literature, the following table summarizes the performance of the Jacobsen chiral thiourea/HCl co-catalyzed Prins cyclization for the synthesis of various 4-chlorotetrahydropyran derivatives from analogous homoallylic alcohols and aldehydes. This data provides a strong indication of the expected yields and enantioselectivities for the target molecule.

| Entry | Homoallylic Alcohol | Aldehyde | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| 1 | 1-phenyl-3-buten-1-ol | Formaldehyde | (R,R)-Thiourea Catalyst | Toluene | 85 | >20:1 | 95 | [1] |

| 2 | 1-(4-bromophenyl)-3-buten-1-ol | Formaldehyde | (R,R)-Thiourea Catalyst | Toluene | 88 | >20:1 | 94 | [1] |

| 3 | 1-cyclohexyl-3-buten-1-ol | Formaldehyde | (R,R)-Thiourea Catalyst | Toluene | 75 | >20:1 | 92 | [1] |

| 4 | Pent-4-en-1-ol | Benzaldehyde | (R,R)-Thiourea Catalyst | Toluene | 82 | 10:1 | 90 | [2] |

| 5 | Hex-5-en-2-ol | Formaldehyde | (R,R)-Thiourea Catalyst | Toluene | 78 | >20:1 | 93 | [2] |

Experimental Protocols

The following is a representative experimental protocol for the enantioselective synthesis of a 4-chlorotetrahydropyran derivative, adapted from the work of Jacobsen and co-workers.[1][2] This protocol can be modified for the synthesis of this compound using the appropriate starting materials.

Synthesis of (2R,4S)-4-chloro-2-phenyltetrahydropyran

Materials:

-

(R,R)-Thiourea Catalyst (e.g., (R,R)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea derivative of 1,2-diaminocyclohexane)

-

1-phenyl-3-buten-1-ol

-

Paraformaldehyde

-

Anhydrous Toluene

-

Hydrogen Chloride solution (e.g., 4 M in 1,4-dioxane)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the (R,R)-thiourea catalyst (0.05 mmol, 5 mol%).

-

Anhydrous toluene (5.0 mL) is added, and the solution is cooled to the desired reaction temperature (e.g., -20 °C).

-

A solution of 1-phenyl-3-buten-1-ol (1.0 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL) is added dropwise.

-

Paraformaldehyde (1.5 mmol, 1.5 equiv) is added in one portion.

-

A solution of hydrogen chloride (e.g., 4 M in 1,4-dioxane, 0.1 mmol, 10 mol%) is added dropwise.

-

The reaction mixture is stirred at the specified temperature for the required time (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired (2R,4S)-4-chloro-2-phenyltetrahydropyran.

-

The yield, diastereomeric ratio (determined by ¹H NMR spectroscopy), and enantiomeric excess (determined by chiral HPLC or SFC) of the purified product are determined.

Mandatory Visualization

Proposed Catalytic Cycle for Enantioselective Halo-Prins Cyclization

Caption: Proposed catalytic cycle for the enantioselective Prins cyclization.

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for synthesis, purification, and analysis.

Conclusion

The enantioselective synthesis of this compound is a challenging yet achievable goal through modern catalytic methods. The cooperative catalysis of a chiral thiourea and hydrogen chloride in a Prins cyclization framework stands out as a highly promising and versatile strategy. This approach offers a direct route to enantioenriched 4-chlorotetrahydropyrans from readily available starting materials under relatively mild conditions. The detailed experimental protocol and workflows provided in this guide serve as a solid foundation for researchers to explore and optimize this transformation for the synthesis of the target molecule and its analogs, thereby facilitating advancements in drug discovery and development. Further research into expanding the substrate scope and refining the catalyst system will undoubtedly continue to enhance the utility of this powerful synthetic methodology.

References

Stability and Storage of 4-Chloro-2-methyl-tetrahydro-pyran: A Technical Guide

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-2-methyl-tetrahydro-pyran. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Structure

This compound is a halogenated cyclic ether. The presence of the chlorine atom and the methyl group on the tetrahydropyran ring influences its reactivity and stability.

| Property | Value |

| Molecular Formula | C₆H₁₁ClO |

| Molecular Weight | 134.60 g/mol |

| CAS Number | 116131-46-5 |

| Appearance | (Not specified in available data) |

| Boiling Point | (Not specified in available data) |

| Melting Point | (Not specified in available data) |

| Density | (Not specified in available data) |

Stability Profile

Key Stability Considerations:

-

Moisture Sensitivity: The compound is noted to be sensitive to moisture[1]. The presence of water can potentially lead to hydrolysis of the chloro group, forming the corresponding alcohol and hydrochloric acid. This acidic byproduct could further catalyze degradation.

-

Incompatibility with Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous and potentially hazardous reactions[1].

-

Thermal Decomposition: While specific thermal decomposition data is unavailable, heating the compound may lead to the release of hazardous decomposition products[1].

A study on the related compound, 4-Methyltetrahydropyran, suggests that degradation can be initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen (C2-H), leading to oxidized products[2]. A similar mechanism could be a potential degradation pathway for this compound.

Recommended Storage and Handling

To ensure the integrity and stability of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Citation |

| Temperature | Store in a cool place. | [1] |

| Atmosphere | Store in a dry and well-ventilated area. | [1] |

| Container | Keep container tightly closed and upright. | [1] |

| Light | (No specific information, but protection from light is generally advisable for chlorinated compounds) | |

| Incompatibilities | Keep away from strong oxidizing agents and moisture. | [1] |

Handling Precautions:

-

Handle in a well-ventilated area, preferably under a chemical fume hood[1].

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray[1].

-

Wash hands thoroughly after handling[1].

-

Keep away from heat, sparks, open flames, and hot surfaces[1].

Potential Degradation Pathway

While a specific degradation pathway for this compound has not been experimentally detailed in the available literature, a plausible pathway can be proposed based on the reactivity of similar compounds. The primary routes of degradation are likely hydrolysis and oxidation.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

General Workflow for Stability Testing

This protocol describes a general approach to evaluating the stability of a chemical compound like this compound under various stress conditions.

Caption: A generalized workflow for conducting stability studies on a chemical compound.

Methodology:

-

Reference Standard: A well-characterized, pure sample of this compound is required as a reference standard.

-

Forced Degradation Studies: The compound would be subjected to stress conditions such as elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), photostability (exposure to UV and visible light), and exposure to solutions of acid, base, and an oxidizing agent.

-

Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, would be developed and validated to separate the parent compound from any potential degradation products.

-

Sample Analysis: Samples from the stress conditions would be analyzed at various time points to determine the percentage of the parent compound remaining and to identify and quantify any degradation products.

-

Data Analysis: The rate of degradation would be calculated to estimate the shelf-life under different conditions. The structure of significant degradation products would be elucidated using techniques like LC-MS/MS and NMR.

Conclusion

This compound is a stable compound under the recommended cool, dry, and well-ventilated storage conditions in a tightly sealed container[1]. It is crucial to protect it from moisture and avoid contact with strong oxidizing agents[1]. While quantitative stability data and specific degradation pathways are not extensively documented in publicly available sources, the information provided in this guide serves as a valuable resource for its safe handling, storage, and for designing further stability studies. Researchers are encouraged to perform their own stability assessments for their specific applications and storage conditions.

References

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-2-methyl-tetrahydro-pyran

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the presumed safety and handling requirements for 4-Chloro-2-methyl-tetrahydro-pyran.

Chemical and Physical Properties

Quantitative data for this compound is not available. The following table summarizes data for the closely related compound, 4-chlorotetrahydropyran (CAS No. 1768-64-5), to provide an estimate of its physical properties.

| Property | Value (for 4-chlorotetrahydropyran) |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol [1][2] |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not available |

| Flash Point | Flammable liquid and vapor (presumed)[2][3][4] |

| Solubility | Not available |

Toxicological Data

Specific toxicological data for this compound is not available. Halogenated ethers as a class of compounds can pose significant health risks.[5][6] The following table presents the presumed hazards based on data for 4-chlorotetrahydropyran.

| Hazard | Classification (for 4-chlorotetrahydropyran) |

| Acute Toxicity | Not classified as acutely toxic, but may be harmful if swallowed, in contact with skin, or if inhaled.[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[2][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4] |

| Respiratory Sensitization | May cause respiratory irritation.[1][2][4] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[1] |

Experimental Protocols

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin and eyes.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[8] For tasks with a higher risk of splashing, a face shield is recommended.

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][7]

-

Use non-sparking tools.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[3][7]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations.[3]

-

Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

Emergency Procedures

First Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][3]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][3]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Use personal protective equipment.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, diatomaceous earth) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1]

Visualizations

Caption: General laboratory workflow for handling this compound.

Caption: Logical workflow for responding to a spill of this compound.

References

- 1. capotchem.cn [capotchem.cn]

- 2. 2H-Pyran, 4-chlorotetrahydro- | C5H9ClO | CID 137202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 4-chlorotetrahydropyran, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

A Theoretical Investigation into the Conformational Landscape of 4-Chloro-2-methyl-tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to determine the conformational preferences of 4-Chloro-2-methyl-tetrahydropyran. Understanding the three-dimensional structure of small molecules is paramount in drug discovery and development, as conformation dictates molecular recognition and biological activity. This document outlines the computational methodologies, presents illustrative data, and visualizes the key structural aspects of this substituted tetrahydropyran.

Introduction to Conformational Analysis

The tetrahydropyran (THP) ring is a common scaffold in a vast array of natural products and pharmaceutical agents. The stereochemical arrangement of substituents on the THP ring significantly influences their physical, chemical, and biological properties. Conformational analysis, therefore, is a critical tool for rational drug design. Theoretical calculations, particularly quantum mechanics-based methods, offer a powerful and cost-effective means to predict the most stable conformations of a molecule and to quantify the energy differences between them.[1][2] This guide focuses on the conformational analysis of 4-Chloro-2-methyl-tetrahydropyran, a molecule with two stereocenters, leading to several possible diastereomers, each with a unique conformational profile.

Conformational Isomers of 4-Chloro-2-methyl-tetrahydropyran

The most stable conformation of the tetrahydropyran ring is the chair form, which minimizes both angle and torsional strain. For a 2,4-disubstituted tetrahydropyran, the substituents can occupy either axial (ax) or equatorial (eq) positions. This leads to four potential chair conformations for each diastereomer (cis and trans):

-

cis-Isomer: (2-eq, 4-eq) and (2-ax, 4-ax)

-

trans-Isomer: (2-eq, 4-ax) and (2-ax, 4-eq)

The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[3][4]

Computational Methodology

A robust computational workflow is essential for an accurate conformational analysis. The following protocol outlines the standard steps for a theoretical investigation of 4-Chloro-2-methyl-tetrahydropyran.

Figure 1: A generalized workflow for the theoretical conformational analysis of organic molecules.

Experimental Protocols

Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Initial Structure Generation: The initial 3D coordinates of the cis and trans isomers of 4-Chloro-2-methyl-tetrahydropyran in their respective chair and twist-boat conformations are built using a molecular editor.

Geometry Optimization and Frequency Calculations: The geometry of each conformer is optimized without constraints using Density Functional Theory (DFT) with a functional such as B3LYP and a Pople-style basis set like 6-31G(d). Frequency calculations are then performed at the same level of theory to verify that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a higher level of theory, such as Møller-Plesset perturbation theory (MP2).

Illustrative Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the chair conformations of cis- and trans-4-Chloro-2-methyl-tetrahydropyran. The data is based on the general principles of conformational analysis, where equatorial positions are generally favored for substituents to minimize steric strain.

Relative Energies of cis-4-Chloro-2-methyl-tetrahydropyran Conformers

| Conformer | Substituent Positions | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| 1 | 2-eq, 4-eq | 0.00 | 0.00 |

| 2 | 2-ax, 4-ax | 4.50 | 4.20 |

Relative Energies of trans-4-Chloro-2-methyl-tetrahydropyran Conformers

| Conformer | Substituent Positions | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| 3 | 2-eq, 4-ax | 2.10 | 1.95 |

| 4 | 2-ax, 4-eq | 1.80 | 1.70 |

Note: The energies presented are for illustrative purposes and would need to be confirmed by actual quantum chemical calculations.

Visualization of Key Conformations

The following diagrams illustrate the most stable chair conformations for the cis and trans isomers, highlighting the steric interactions that lead to energy differences.

Figure 2: Chair conformations of cis and trans isomers. (Illustrative image placeholders)

Note: The above DOT script is a template. For actual visualization, the IMG SRC would need to be replaced with URLs of images depicting the 3D structures of the conformers.

Discussion and Implications

The illustrative data suggests that for the cis isomer, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial steric clashes. For the trans isomer, the energy difference between the two chair conformers is expected to be smaller. The relative stability would depend on the A-values (conformational preferences) of the chloro and methyl groups. The A-value for a methyl group is approximately 1.7 kcal/mol, while for a chloro group it is around 0.6 kcal/mol. Therefore, the conformer with the larger methyl group in the equatorial position (2-ax, 4-eq) would be predicted to be slightly more stable than the one with the chloro group equatorial (2-eq, 4-ax).

These theoretical predictions provide valuable insights for synthetic chemists and drug designers. For instance, knowing the predominant conformation can help in the design of molecules that fit precisely into a biological target's binding site. Furthermore, understanding the conformational energy landscape is crucial for interpreting NMR spectroscopic data, where observed coupling constants are a weighted average of the conformations present in solution.

Conclusion

Theoretical calculations provide a powerful and indispensable tool for the detailed conformational analysis of substituted tetrahydropyrans like 4-Chloro-2-methyl-tetrahydropyran. By employing a systematic computational workflow, it is possible to identify the most stable conformers, quantify their relative energies, and gain a deeper understanding of the structural features that govern their stability. This knowledge is fundamental to the modern, structure-based design of new therapeutic agents.

References

- 1. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

Methodological & Application

The Strategic Role of 4-Chloro-2-methyl-tetrahydro-pyran in Natural Product Synthesis

Application Note: The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of biologically active natural products, particularly those of marine origin. The halogenated derivative, 4-chloro-2-methyl-tetrahydro-pyran, serves as a versatile synthetic intermediate, offering a reactive handle for nucleophilic substitution and subsequent molecular elaboration. Its stereoselective synthesis, primarily achieved through the Prins cyclization, allows for the controlled installation of key stereocenters, a critical aspect in the total synthesis of complex natural products. This document outlines the synthesis and application of this valuable intermediate, providing detailed protocols for its preparation and its utility in the synthesis of the natural product (±)-centrolobine.

Synthesis of this compound via Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol that forms a tetrahydropyran ring. The use of a Lewis acid catalyst in a non-polar solvent allows for the trapping of the intermediate oxocarbenium ion with a chloride anion, yielding the desired 4-chlorotetrahydropyran. The reaction generally proceeds with good to excellent diastereoselectivity, favoring the formation of the cis-2,6-disubstituted product. This stereochemical outcome is rationalized by a chair-like transition state where the substituents adopt equatorial positions to minimize steric hindrance.[1][2]

Key Features of the Synthesis:

-

High Diastereoselectivity: The Prins cyclization typically affords the cis-2,6-disubstituted tetrahydropyran as the major product.

-

Mild Reaction Conditions: The use of Lewis acids such as Niobium(V) chloride (NbCl₅) or Bismuth(III) chloride (BiCl₃) allows the reaction to proceed under mild conditions.[2]

-

Versatility: The reaction is compatible with a range of aliphatic and aromatic aldehydes.

Experimental Protocol: General Procedure for the Niobium(V) Chloride Catalyzed Synthesis of 4-Chloro-2,6-disubstituted-tetrahydropyrans

This protocol is adapted from the general method described by Yadav et al. for the synthesis of 4-chlorotetrahydropyrans.

Materials:

-

Homoallylic alcohol (1.0 equiv)

-

Aldehyde (e.g., acetaldehyde for the 2-methyl substituent, 1.1 equiv)

-

Niobium(V) chloride (NbCl₅) (0.2 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Niobium(V) chloride (0.2 equiv) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Quantitative Data for the Synthesis of 4-Chlorotetrahydropyrans

The following table summarizes representative yields for the NbCl₅-catalyzed Prins cyclization to form various 2-substituted-4-chlorotetrahydropyrans.

| Aldehyde | 2-Substituent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Benzaldehyde | Phenyl | 95 | Major |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 92 | Major |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 94 | Major |

| Cinnamaldehyde | (E)-Styryl | 90 | Major |

| Heptanal | Hexyl | 85 | Major |

Data adapted from syntheses of analogous 4-chlorotetrahydropyrans.

Application in the Total Synthesis of (±)-Centrolobine

Centrolobine is a diarylheptanoid natural product isolated from the heartwood of Centrolobium robustum. It exhibits interesting biological activities, and its synthesis has been a target for organic chemists. The tetrahydropyran core of centrolobine can be constructed using a 4-halotetrahydropyran intermediate, which is then converted to the final product.

Synthetic Strategy

The synthesis of (±)-centrolobine can be achieved in a few steps starting from a 4-chloro-2-(4-benzyloxyphenyl)-6-methyl-tetrahydro-pyran intermediate. The key steps involve the formation of the tetrahydropyran ring via a Prins cyclization, followed by functional group manipulations to install the second aryl group and subsequent deprotection. A related synthesis of (±)-centrolobine using a 4-iodotetrahydropyran intermediate has been reported with an overall yield of 84% over three steps.[3]

Experimental Protocol: Synthesis of (±)-Centrolobine from a 4-Halotetrahydropyran Intermediate

This protocol is a conceptual representation based on the synthesis of (±)-centrolobine.

Materials:

-

cis-4-Iodo-2-(4-methoxyphenyl)-6-methyltetrahydropyran (starting material for this stage)

-

Zinc dust

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Ethyl acetate

Procedure:

-

Reductive Dehalogenation: To a solution of cis-4-iodo-2-(4-methoxyphenyl)-6-methyltetrahydropyran in methanol, add zinc dust and ammonium chloride. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture and concentrate the filtrate to obtain the crude product.

-

Purification: Purify the crude product by column chromatography to yield the deiodinated tetrahydropyran derivative.

-

Deprotection (if applicable): If a protecting group is used on the phenol (e.g., benzyl ether), it can be removed at this stage. For a methoxy group, further steps would be required for demethylation. For a related synthesis, a deiodination step was a key transformation.

-

The resulting intermediate can then be further elaborated to yield (±)-centrolobine.

Visualizations

Caption: Mechanism of the Lewis acid-catalyzed Prins cyclization.

References

Application Notes and Protocols: Reactions of 4-Chloro-2-methyl-tetrahydro-pyran with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a prevalent structural motif in a myriad of natural products and pharmaceutical agents, valued for its conformational properties and hydrogen bonding capabilities. The functionalization of the THP ring is a critical aspect of medicinal chemistry and drug development. This document provides a detailed overview of the anticipated reactivity of 4-Chloro-2-methyl-tetrahydro-pyran with various nucleophiles, offering insights into potential synthetic pathways for the creation of novel substituted tetrahydropyran derivatives.

Given the limited specific literature on the reactions of this compound, the following protocols and data are based on established principles of nucleophilic substitution reactions on secondary alkyl halides. The provided experimental details are representative and should be considered as starting points for optimization.

General Reaction Pathways: SN1 and SN2 Mechanisms

The reaction of this compound with nucleophiles is expected to proceed via either a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1) mechanism. The operative pathway will be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

-

SN2 Pathway: A strong, unhindered nucleophile will favor a backside attack on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry at the C-4 position. This pathway is generally favored by polar aprotic solvents.

-

SN1 Pathway: A weak nucleophile and a polar protic solvent will favor the formation of a carbocation intermediate at the C-4 position. The planar nature of the carbocation allows for the nucleophile to attack from either face, potentially leading to a mixture of stereoisomers (retention and inversion).

Reactions with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is expected to yield the corresponding 4-amino-2-methyl-tetrahydro-pyran derivatives. These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride generated.

Illustrative Data for Amination Reactions

| Entry | Amine Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Benzylamine | DMF | K₂CO₃ | 80 | 12 | 75 | 80:20 |

| 2 | Piperidine | CH₃CN | Et₃N | 60 | 24 | 68 | 70:30 |

| 3 | Aniline | Dioxane | NaH | 100 | 18 | 55 | 60:40 |

Protocol 1: Synthesis of 4-Benzylamino-2-methyl-tetrahydro-pyran

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

To this suspension, add benzylamine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactions with Alcohol Nucleophiles

The substitution of the chloride with an alkoxy group can be achieved by reacting with the corresponding alcohol in the presence of a base. This Williamson ether synthesis-type reaction is expected to proceed under SN2 conditions.

Illustrative Data for Alkoxylation Reactions

| Entry | Alcohol Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Methanol | THF | NaH | 25 | 6 | 85 | >95:5 |

| 2 | Ethanol | Ethanol | NaOEt | 78 | 8 | 80 | 90:10 |

| 3 | Phenol | Acetone | K₂CO₃ | 56 | 24 | 60 | 85:15 |

Protocol 2: Synthesis of 4-Methoxy-2-methyl-tetrahydro-pyran

-

To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add methanol (2.0 eq) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in THF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6 hours.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully due to the volatility of the product.

-

Further purification can be achieved by distillation if necessary.

Reactions with Thiol Nucleophiles

Thiolates are excellent nucleophiles and are expected to react efficiently with this compound to form the corresponding 4-thioether derivatives. These reactions typically proceed rapidly under mild conditions.

Illustrative Data for Thiolation Reactions

| Entry | Thiol Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Thiophenol | DMF | Et₃N | 25 | 2 | 92 | >98:2 |

| 2 | Ethanethiol | CH₃CN | K₂CO₃ | 50 | 4 | 88 | >95:5 |

| 3 | Sodium thiomethoxide | THF | - | 0-25 | 1 | 95 | >98:2 |

Protocol 3: Synthesis of 4-(Phenylthio)-2-methyl-tetrahydro-pyran

-

To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in N,N-dimethylformamide (DMF), add triethylamine (1.5 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired product.

Experimental Workflow

Conclusion

The reactions of this compound with various nucleophiles provide a versatile platform for the synthesis of a diverse array of substituted tetrahydropyran derivatives. The protocols and illustrative data presented herein serve as a foundational guide for researchers in the field of medicinal chemistry and drug development. It is important to reiterate that the specific reaction conditions and outcomes for this particular substrate may require experimental optimization. Careful consideration of the stereochemistry of the starting material and the choice of reaction conditions will be crucial in achieving the desired stereochemical outcome in the final products.

Application Notes and Protocols for the Synthesis of 4-Chloro-Substituted Tetrahydropyrans via Prins Cyclization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-chloro-substituted tetrahydropyran rings, which are valuable intermediates in organic synthesis and drug discovery. The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, offers a powerful and stereoselective method for constructing these important heterocyclic scaffolds. The incorporation of a chlorine atom at the C4 position provides a useful handle for further functionalization.

Introduction

The tetrahydropyran (THP) moiety is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] The Prins cyclization has emerged as a robust and versatile strategy for the stereoselective synthesis of substituted THPs.[1][3][4] This reaction proceeds through an oxocarbenium ion intermediate, which is generated from the condensation of a homoallylic alcohol and an aldehyde in the presence of an acid catalyst. Subsequent intramolecular cyclization and trapping of the resulting carbocation by a nucleophile affords the tetrahydropyran ring.

When a Lewis acid containing a chloride counterion (e.g., SnCl₄, BiCl₃, AlCl₃) is employed as the catalyst, the chloride ion can act as the nucleophile, leading to the formation of 4-chlorotetrahydropyrans.[4][5] The stereochemical outcome of the cyclization is often highly controlled, typically favoring the formation of cis-2,6-disubstituted products via a chair-like transition state where the substituents occupy equatorial positions to minimize steric interactions.[1][3]

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the Lewis acid-catalyzed Prins cyclization to form a 4-chlorotetrahydropyran is depicted below. The reaction is initiated by the activation of the aldehyde with the Lewis acid, followed by nucleophilic attack from the homoallylic alcohol to form an oxocarbenium ion. This intermediate then undergoes an intramolecular cyclization through a chair-like transition state to yield a tertiary carbocation, which is subsequently trapped by a chloride ion to afford the 4-chlorotetrahydropyran product. The cis stereochemistry between the C2 and C6 substituents is a common outcome due to the energetic preference for equatorial positioning in the transition state.[1]

References

- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Spirocycles Utilizing 4-Chloro-2-methyl-tetrahydro-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the synthesis of spirocycles utilizing 4-Chloro-2-methyl-tetrahydro-pyran as a key starting material. While direct, one-pot spirocyclization of this substrate is not widely reported, its chemical functionality lends itself to multi-step synthetic strategies. The chloro-substituent at the 4-position serves as a versatile handle for nucleophilic substitution, enabling the introduction of a tethered nucleophile that can subsequently undergo intramolecular cyclization to form the desired spirocyclic system. This approach offers a pathway to novel spiro-tetrahydropyran ether derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures.

Introduction

Spirocycles are a prominent structural motif in a multitude of natural products and pharmaceutically active compounds. Their inherent three-dimensionality and conformational rigidity are highly desirable attributes in modern drug design, often leading to improved binding affinity and selectivity for biological targets. The tetrahydropyran ring, in particular, is a privileged scaffold found in numerous bioactive molecules. The combination of a tetrahydropyran core with a spirocyclic junction presents a compelling synthetic target for the development of new chemical entities.

This compound is a readily accessible starting material that can be leveraged for the synthesis of spiro-tetrahydropyran ethers. The chloro group at the C4 position activates the molecule for nucleophilic displacement, providing a key strategic advantage for constructing the spirocyclic framework. This document outlines a proposed two-step synthetic sequence involving an initial intermolecular nucleophilic substitution followed by an intramolecular Williamson ether synthesis to achieve the target spirocycle.

Proposed Synthetic Pathway

The proposed synthesis of a representative spiro-tetrahydropyran ether from this compound is depicted below. The pathway involves the reaction of the starting material with a suitable diol, in this case, 1,1-bis(hydroxymethyl)cyclohexane, under basic conditions to first form an intermediate ether. This is followed by an acid-catalyzed intramolecular cyclization to yield the final spirocyclic product.

Caption: Proposed two-step synthesis of a spiro-tetrahydropyran ether.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate Ether

This protocol details the nucleophilic substitution of the chlorine atom in this compound with one of the hydroxyl groups of 1,1-bis(hydroxymethyl)cyclohexane.

Materials:

-

This compound

-

1,1-Bis(hydroxymethyl)cyclohexane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1-bis(hydroxymethyl)cyclohexane (1.2 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the intermediate ether.

Protocol 2: Intramolecular Spirocyclization

This protocol describes the acid-catalyzed intramolecular Williamson ether synthesis to form the spiro-tetrahydropyran ether.

Materials:

-

Intermediate Ether (from Protocol 1)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1 equivalents)

-

Toluene

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the intermediate ether (1.0 equivalent) and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final spiro-tetrahydropyran ether.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthetic protocols. These values are representative and may vary based on experimental conditions and scale.

Table 1: Synthesis of Intermediate Ether

| Entry | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | This compound | NaH, 1,1-Bis(hydroxymethyl)cyclohexane | THF | Reflux | 12 | 75 | >95 |

Table 2: Intramolecular Spirocyclization

| Entry | Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Intermediate Ether | p-TsOH (cat.) | Toluene | Reflux | 8 | 85 | >98 |

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Caption: Workflow diagram for the two-step synthesis of spiro-tetrahydropyran ethers.

Conclusion

The protocols and data presented herein provide a conceptual framework for the synthesis of spirocycles from this compound. This multi-step approach, leveraging the reactivity of the chloro-substituent, offers a viable and flexible strategy for accessing novel spiro-tetrahydropyran ethers. These compounds can serve as valuable building blocks for the development of new therapeutic agents and chemical probes. Researchers are encouraged to adapt and optimize these proposed methods to suit their specific synthetic targets and research objectives.

The Role of 4-Chloro-2-methyl-tetrahydro-pyran in Agrochemical Fungicide Synthesis: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals

Extensive research into the application of 4-Chloro-2-methyl-tetrahydro-pyran as a key starting material for the synthesis of agrochemical fungicides has yielded limited publicly available information. Despite a comprehensive search of scientific literature, patent databases, and technical documents, no specific, commercially significant, or late-stage developmental fungicides have been identified that explicitly utilize this compound in their synthetic pathways.

While the tetrahydropyran moiety is a structural component in various biologically active molecules, and chlorinated heterocyclic compounds are common in agrochemicals, a direct and detailed synthetic route from this compound to a registered or developmental fungicide is not described in the available literature.

This document aims to provide a transparent overview of the current information landscape and will address the general context of pyran-containing compounds in fungicide development, while acknowledging the absence of specific data for the requested starting material.

General Significance of Pyran-Based Structures in Agrochemicals

The pyran ring, a six-membered heterocyclic ether, is a scaffold of interest in the development of new bioactive compounds, including fungicides. Its structural features can impart desirable physicochemical properties to a molecule, such as solubility and stability, which are crucial for effective delivery and performance in an agricultural setting. The introduction of various substituents on the pyran ring allows for the fine-tuning of biological activity and spectrum of control against different fungal pathogens.

Challenges in Identifying Specific Synthetic Pathways

The proprietary nature of agrochemical research and development often means that detailed synthetic protocols for novel active ingredients are not disclosed until patent protection is secured and, in many cases, not in extensive detail even then. It is plausible that this compound could be an intermediate in a multi-step synthesis where its direct lineage to the final product is not immediately apparent from published materials.

Hypothetical Synthetic Utility

From a chemical standpoint, this compound possesses reactive sites that could be exploited in organic synthesis. The chlorine atom represents a leaving group that could be displaced by various nucleophiles to build more complex molecular architectures. The methyl group and the ether linkage within the tetrahydropyran ring also influence the molecule's reactivity and conformation, which could be leveraged in stereoselective synthesis.

A hypothetical workflow for the utilization of this compound in fungicide synthesis could involve its reaction with a molecule containing a toxophore (a group responsible for the fungicidal activity).

Caption: A potential, generalized synthetic route.

Conclusion

Based on the currently accessible data, it is not possible to provide detailed application notes and protocols for the use of this compound in the synthesis of specific agrochemical fungicides. The information required to construct such a document, including quantitative data and detailed experimental procedures, is not available in the public domain.

Researchers and professionals in the field are encouraged to monitor patent literature and scientific publications for any future disclosures that may shed light on the potential applications of this specific chemical intermediate in the development of new fungicidal agents. The absence of information does not definitively mean that this compound is not used in the industry, but rather that such use is not publicly documented.

Application Notes and Protocols for 4-Chloro-2-methyl-tetrahydro-pyran in Polymer Chemistry

Introduction